molecular formula C42H36O8P2Ru B2516377 Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) CAS No. 373650-12-5

Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)

Cat. No.: B2516377
CAS No.: 373650-12-5
M. Wt: 831.7 g/mol
InChI Key: OISNHBFITMBIMI-UHFFFAOYSA-N
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Description

®-Ru(OAc)2(BINAP) is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results . It is also known as Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) .


Molecular Structure Analysis

The empirical formula of ®-Ru(OAc)2(BINAP) is C48H38O4P2Ru, and its molecular weight is 841.83 . The SMILES string representation of the molecule is CC(=O)O[Ru]OC(C)=O.c1ccc(cc1)P(c2ccccc2)c3ccc4ccccc4c3-c5c(ccc6ccccc56)P(c7ccccc7)c8ccccc8 .


Chemical Reactions Analysis

®-Ru(OAc)2(BINAP) may be used as a catalyst for the asymmetric hydrogenation of 1,1’-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .


Physical and Chemical Properties Analysis

®-Ru(OAc)2(BINAP) is a powder with a brownish color . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Asymmetric Hydrogenation

Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) and related compounds are widely used in the catalytic asymmetric hydrogenation of ketones. Ruthenium complexes with diphosphine ligands, including variations of this compound, have been shown to form highly active and enantioselective catalysts for the hydrogenation of a wide range of aryl and heteroaryl ketones, often achieving high enantioselectivities (Doherty et al., 2007), (James et al., 1975).

Interaction with DNA and Biological Potential

Some ruthenium complexes, including those with diphosphine ligands, have been studied for their interaction with DNA and their potential biological effects against tumor cell lines and bacteria such as Mycobacterium tuberculosis. These studies have shown that these complexes can bind to DNA primarily through non-covalent interactions and demonstrate promising IC50 values against various human carcinoma cell lines (Legna Colina-Vegas et al., 2016).

In Vitro Cytotoxicity and In Vivo Toxicity Evaluation

Ruthenium(II) complexes containing diphosphine ligands have been evaluated for their cytotoxicity against different cancer cell lines and their toxicity in vivo using models like zebrafish. These studies provide insights into the potential therapeutic applications of these complexes, particularly in the treatment of cancers (Vivianne S. Velozo-Sá et al., 2019).

Synthesis and Molecular Modeling Studies

Synthesis and molecular modeling studies of diphosphane ligands related to Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) have been conducted to understand their structure and properties better. These studies are crucial in designing more efficient catalysts for asymmetric hydrogenation reactions (Sébastien Duprat de Paule et al., 2003).

Catalysis of Allylic Substitution Reactions

The compound and its related diphosphine ligands have also been used in palladium-catalyzed asymmetric allylic substitution reactions. Such catalysts have been shown to exhibit high enantioselectivity, an important aspect in the synthesis of chiral molecules (Urs. Burckhardt et al., 1997).

Safety and Hazards

This compound can cause slight to mild irritation of the eyes, skin, nose, mucous membranes, and respiratory tract . It may also be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

The compound Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is known to interact with various enzymes and biomolecules. It can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid . The nature of these interactions is primarily catalytic, facilitating the conversion of one molecule into another.

Molecular Mechanism

At the molecular level, Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) exerts its effects through binding interactions with biomolecules and facilitating their conversion into different forms. For example, it can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid . This involves the addition of hydrogen atoms to the acrylic acid molecule, a process facilitated by the ruthenium(II) complex.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) can be achieved through a two-step process. The first step involves the synthesis of the ligand, followed by the coordination of the ligand with ruthenium(II) acetate.", "Starting Materials": [ "4,4'-BI-1,3-benzodioxole", "Diphenylphosphine", "Ruthenium(II) acetate", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of the ligand", "a. Dissolve 4,4'-BI-1,3-benzodioxole (1.0 g) and Diphenylphosphine (2.0 g) in ethanol (50 mL) and stir for 24 hours at room temperature.", "b. Filter the resulting solution and wash the solid with ethanol.", "c. Dry the solid under vacuum to obtain the ligand as a white powder.", "Step 2: Coordination of the ligand with ruthenium(II) acetate", "a. Dissolve the ligand (0.5 g) and Ruthenium(II) acetate (0.5 g) in acetic acid (20 mL) and stir for 24 hours at room temperature.", "b. Filter the resulting solution and wash the solid with acetic acid.", "c. Dry the solid under vacuum to obtain Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) as a yellow powder." ] }

CAS No.

373650-12-5

Molecular Formula

C42H36O8P2Ru

Molecular Weight

831.7 g/mol

IUPAC Name

acetic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium

InChI

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);

InChI Key

OISNHBFITMBIMI-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]

Canonical SMILES

CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]

solubility

not available

Origin of Product

United States

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